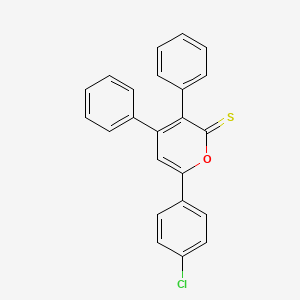
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring with a thione group and various phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with elemental sulfur to form the desired pyran-2-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group and aromatic rings. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a bromine substituent instead of chlorine.
6-(4-Methylphenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and may also affect its interaction with biological targets .
Biologische Aktivität
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione, with the CAS number 645401-22-5, is a compound belonging to the pyran class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C23H15ClOS. The compound features a pyran ring substituted with two phenyl groups and a chlorophenyl group. Its structure is critical for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyran compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against lung cancer cells (A549) and other tumor cell lines .
- Mechanism of Action : The anticancer properties are often attributed to the presence of electron-withdrawing groups like chlorine, which enhance the reactivity of the compound towards cellular targets. The mechanism typically involves inducing apoptosis in cancer cells through various pathways .
Case Studies
Several studies have investigated the biological activity of pyran derivatives:
- Study on Cytotoxicity : A study evaluated the anti-proliferative effects of various pyran derivatives on cancer cell lines. It was found that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. Specifically, compounds with a chlorophenyl moiety showed enhanced activity against A549 cells .
- Morphological Changes in Cancer Cells : Research focused on the morphological changes induced by this compound in lung cancer cells revealed significant alterations indicative of apoptosis. This study utilized microscopic techniques to visualize changes in cell structure post-treatment .
Data Tables
The following table summarizes key findings from recent studies on the cytotoxic effects of pyran derivatives:
| Compound Name | Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|---|
| This compound | A549 (Lung) | 1.5 | Induced apoptosis |
| Ethyl 5-acetyl-4H-pyran derivatives | HeLa (Cervical) | 0.8 | Cell cycle arrest |
| Other Pyran Derivatives | MCF-7 (Breast) | 3.0 | Increased necrosis |
Eigenschaften
CAS-Nummer |
645401-22-5 |
|---|---|
Molekularformel |
C23H15ClOS |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C23H15ClOS/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(26)25-21)18-9-5-2-6-10-18/h1-15H |
InChI-Schlüssel |
ZVKZDMCLXGBKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















